3-amino-5-ethoxybenzoic acid
Description
3-Amino-5-ethoxybenzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at the 3-position and an ethoxy group (-OCH₂CH₃) at the 5-position of the aromatic ring. This compound is structurally significant due to its dual functionalization, which enables diverse reactivity in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
3-amino-5-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWJCPGVGKCUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-ethoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-ethoxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be performed using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes efficient esterification under standard conditions. In industrial synthesis, thionyl chloride (SOCl₂) is used to form the methyl ester derivative:
Reaction:
3-Amino-5-ethoxybenzoic acid + SOCl₂ → Methyl 3-amino-5-ethoxybenzoate
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Temperature | 60°C | |
| Reaction Time | 5 hours | |
| Yield | 83% |
This reaction proceeds via acid chloride intermediacy, with the ester product isolated after base extraction and solvent removal .
Salt Formation
The compound forms stable salts through acid-base interactions, enhancing solubility for biological applications:
Example:
this compound + NaOH → Sodium 3-amino-5-ethoxybenzoate
Adjusting pH to 4–9 in aqueous solutions facilitates selective precipitation or dissolution during purification .
Amino Group Reactivity
The aromatic amine participates in diazotization and acylation:
-
Diazotization: Forms diazonium salts at 0–5°C with nitrous acid (HNO₂), enabling coupling reactions or Sandmeyer substitutions (e.g., Br, I introduction) .
-
Acylation: Reacts with acetyl chloride or anhydrides to yield acetamide derivatives, protecting the amine during synthetic sequences .
Ethoxy Group Reactivity
The ethoxy substituent resists nucleophilic substitution under mild conditions but undergoes cleavage via strong acids (e.g., HBr/HOAc) to form phenolic derivatives .
Comparative Reactivity of Analogues
The ethoxy group’s steric and electronic effects distinguish it from related compounds:
| Compound | Key Reaction | Yield | Selectivity |
|---|---|---|---|
| 3-Amino-5-methoxybenzoic acid | Methoxy cleavage with HI | 72% | Moderate |
| 3-Amino-5-hydroxybenzoic acid | Direct bromination at ortho position | 65% | High |
| This compound | Esterification with SOCl₂/MeOH | 83% | High |
Scientific Research Applications
3-amino-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-amino-5-ethoxybenzoic acid and its analogs, based on similarity scores, substituent groups, and physicochemical properties derived from the evidence:
Key Findings:
- Functional Group Impact: Replacing the hydroxyl (-OH) group in 3-amino-5-hydroxybenzoic acid with an ethoxy (-OCH₂CH₃) group (as in this compound) reduces polarity, which may enhance membrane permeability in drug delivery applications .
- Ester vs. Carboxylic Acid: Ethyl 4-amino-3-methylbenzoate () exhibits higher lipophilicity than this compound due to its ester moiety, making it more suitable for hydrophobic environments .
Biological Activity
3-Amino-5-ethoxybenzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound, with its unique structural features, has been studied for various pharmacological effects, including antimicrobial, antiproliferative, and enzyme-inhibitory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features an amino group and an ethoxy group attached to a benzoic acid backbone. The positioning of these functional groups is critical for its biological activity, influencing interactions with various molecular targets.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 12 | 10 |
| C. albicans | 10 | 10 |
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated in various cancer cell lines. The compound was found to induce apoptosis in cancer cells, likely through the activation of caspases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 25 | Caspase activation |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Apoptotic pathway |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Protein Interaction : The amino group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
- Enzyme Modulation : Studies suggest that this compound can modulate the activity of enzymes involved in metabolic pathways, such as cathepsins B and L, which play roles in protein degradation and apoptosis .
Case Studies and Research Findings
- In Vitro Studies : A study involving human foreskin fibroblasts showed that this compound significantly activated cathepsins B and L at concentrations as low as 1 µg/mL without cytotoxic effects . This suggests its potential use in therapeutic applications targeting protein degradation pathways.
- In Vivo Evaluations : Animal studies have indicated that administration of this compound can lead to reduced tumor growth in xenograft models, supporting its role as a potential anticancer agent.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-amino-5-ethoxybenzoic acid to improve yield and purity?
- Methodological Answer : Focus on regioselective functionalization of the benzoic acid backbone. For example, introduce the ethoxy group via nucleophilic substitution on a halogenated precursor under controlled alkaline conditions (e.g., KOH/ethanol). Monitor reaction progress using HPLC to ensure minimal byproduct formation. Purify via recrystallization in ethanol-water mixtures, leveraging solubility differences .
Q. What are the key solubility parameters for this compound in common solvents, and how do they influence experimental design?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher due to hydrogen bonding with the amino and carboxylic acid groups. For aqueous solubility, adjust pH to deprotonate the carboxylic acid (pKa ~2–3). Use co-solvents like methanol or acetone for reactions requiring organic-aqueous interfaces .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Confirm substitution patterns via H-NMR (ethoxy group protons at δ 1.3–1.5 ppm, triplet) and C-NMR (carboxylic acid carbon at δ 170–175 ppm).
- IR : Identify amine (N–H stretch ~3350 cm) and carboxylic acid (O–H stretch ~2500–3000 cm) functional groups.
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (expected [M+H] at m/z 210.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate using X-ray crystallography to confirm crystal packing effects on NMR shifts. For ambiguous IR peaks, employ computational modeling (DFT calculations) to predict vibrational frequencies. Compare experimental and simulated spectra to identify artifacts .
Q. What strategies mitigate interference from the ethoxy group in metal-binding studies involving this compound?
- Methodological Answer : Use competitive binding assays with EDTA to distinguish between carboxylate- and amine-metal interactions. Modify the ethoxy group via hydrolysis (e.g., HI/acetic acid) to a hydroxyl group, enabling comparative studies on binding affinity .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer : Perform molecular docking studies with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina. Parameterize the ethoxy group’s steric and electronic effects to refine binding energy predictions. Validate with in vitro enzyme inhibition assays .
Q. What are the challenges in synthesizing stable derivatives of this compound for pharmacological studies?
- Methodological Answer : Protect the amine group with Boc or Fmoc during derivatization to prevent side reactions. Optimize coupling reagents (e.g., EDC/HOBt) for amide bond formation. Assess stability under physiological pH using accelerated degradation studies (40°C, 75% RH) .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on the thermal stability of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (air) atmospheres to isolate decomposition pathways. Correlate with DSC to identify melting points and phase transitions. Discrepancies may arise from impurities or polymorphic forms .
Q. What statistical approaches are recommended for dose-response studies involving this compound in cell-based assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
